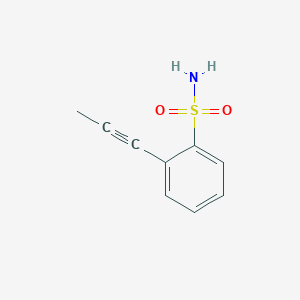
1-(4-Methoxyindolin-1-yl)ethanone
Übersicht
Beschreibung
1-(4-Methoxyindolin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features an indole ring system substituted with a methoxy group at the 4-position and an ethanone group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring system . Another method involves the cyclization of ortho-substituted anilines followed by functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyindolin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyindolin-1-yl)ethanone can be compared with other indole derivatives, such as:
- 1-(4-Methylindolin-1-yl)ethanone
- 1-(4-Ethoxyindolin-1-yl)ethanone
- 1-(4-Chloroindolin-1-yl)ethanone
These compounds share a similar indole ring system but differ in the substituents at the 4-position. The unique methoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
FAIUJBNBBDWUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC=C2OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 6-chloro-N-methyl-](/img/structure/B8759240.png)
![D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8759241.png)


![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)







